Product packaging for 1-(Trifluoromethyl)cyclobutan-1-amine(Cat. No.:CAS No. 1113053-52-3)

1-(Trifluoromethyl)cyclobutan-1-amine

Cat. No.: B3045660
CAS No.: 1113053-52-3
M. Wt: 139.12
InChI Key: UYHQDFQKVUGCAQ-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Organic Synthesis

Small ring systems are crucial in chemical synthesis, serving as foundational scaffolds and key components in pharmacologically active compounds. mdpi.com Cyclobutane derivatives, in particular, are versatile building blocks due to their unique structural characteristics and inherent ring strain. mdpi.comrsc.org Unlike the more flexible and larger cycloalkanes, cyclobutane exists in a rigid, puckered conformation. nih.gov This distinct three-dimensional structure can be leveraged in medicinal chemistry to improve properties such as metabolic stability, reduce planarity, and act as an isostere for other chemical groups. rsc.orgnih.gov

The constrained nature of the cyclobutane ring can confer conformational restriction upon a larger molecule, which is a desirable trait in drug design. organic-chemistry.org This rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. rsc.org Furthermore, cyclobutane rings are generally stable under many reaction conditions but can undergo specific ring-opening or rearrangement reactions, making them useful intermediates for constructing more complex molecular frameworks. mdpi.comresearchgate.net Their growing application is evidenced by their presence in several marketed drugs and numerous clinical candidates. rsc.orgnuph.edu.ua

Role of the Trifluoromethyl Group in Enhancing Chemical Properties and Reactivity

The trifluoromethyl (CF₃) group is one of the most significant fluorinated substituents used in medicinal chemistry and materials science. bioorganica.com.ua Its incorporation into a molecule can profoundly alter its physical and chemical properties. mdpi.com The CF₃ group is highly electronegative, often described as having an electronegativity intermediate between that of fluorine and chlorine. bldpharm.com This strong electron-withdrawing nature significantly impacts the acidity or basicity of nearby functional groups. enamine.net For instance, the presence of a trifluoromethyl group drastically lowers the pKₐ of an adjacent amino group, making it less basic. bioorganica.com.ua

Beyond its electronic effects, the trifluoromethyl group is lipophilic, which can enhance a molecule's ability to permeate cell membranes. enamine.net The carbon-fluorine bond is exceptionally strong, contributing to the high metabolic stability of the CF₃ group; it is often used to protect a reactive position on a molecule from metabolic oxidation. libretexts.org This combination of electronic influence, lipophilicity, and metabolic stability makes the trifluoromethyl group a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. nbuv.gov.ualibretexts.org

Overview of 1-(Trifluoromethyl)cyclobutan-1-amine as a Key Building Block in Chemical Research

This compound represents a confluence of the advantageous properties of both the cyclobutane scaffold and the trifluoromethyl group. This compound positions a primary amine and a trifluoromethyl group on the same quaternary carbon of a cyclobutane ring. This specific arrangement makes it a valuable building block for introducing a trifluoromethylated, sterically constrained, sp³-hybridized carbon center into a larger molecule.

The strong electron-withdrawing effect of the α-trifluoromethyl group significantly reduces the basicity of the amine. A study on the acid-base properties of related fluoroalkyl-substituted cyclobutanamines reported a pKₐ(H) value of 5.00 for this compound hydrochloride, a substantial decrease compared to non-fluorinated analogues. bioorganica.com.ua This modulation of basicity is a critical feature for medicinal chemists, as it can influence drug-receptor interactions and pharmacokinetic properties.

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, plausible routes can be inferred from the synthesis of analogous compounds. nbuv.gov.uaorganic-chemistry.org A common strategy for preparing α-trifluoromethyl amines involves the synthesis of a corresponding carboxylic acid, followed by a Curtius rearrangement. nbuv.gov.uaorganic-chemistry.org Another potential route could involve the synthesis of 1-(trifluoromethyl)cyclobutane-1-carbonitrile (B2373104) and its subsequent reduction to the primary amine.

The commercial availability of this compound, typically as its hydrochloride salt (CAS 1260768-75-9), underscores its utility as a building block in discovery chemistry. bioorganica.com.ua It provides a ready-to-use molecular fragment that combines conformational rigidity with the unique electronic and metabolic properties conferred by the trifluoromethyl group, making it a promising component for the synthesis of novel chemical entities. nuph.edu.uaorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3N B3045660 1-(Trifluoromethyl)cyclobutan-1-amine CAS No. 1113053-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4(9)2-1-3-4/h1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHQDFQKVUGCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679139
Record name 1-(Trifluoromethyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113053-52-3
Record name 1-(Trifluoromethyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF3) group is a powerful substituent that dramatically alters the chemical properties of 1-(Trifluoromethyl)cyclobutan-1-amine compared to its non-fluorinated counterparts. Its effects are primarily electronic and steric in nature, influencing the reactivity of both the amine group and the adjacent quaternary carbon.

The most significant characteristic of the trifluoromethyl group is its strong electron-withdrawing nature, which stems from the high electronegativity of the three fluorine atoms. mdpi.com This property gives rise to several key electronic effects:

Inductive Effect : The -CF3 group exerts a potent negative inductive effect (-I effect), pulling electron density away from the rest of the molecule through the sigma bonds. nih.gov This effect is paramount in defining the reactivity of this compound.

Alteration of Nucleophilicity and Basicity : The inductive withdrawal of electron density by the -CF3 group significantly reduces the electron density on the nitrogen atom of the amine. This decrease in electron availability makes the amine less basic and a weaker nucleophile. researchgate.netnih.gov The basicity of α-trifluoromethyl amines is markedly lower than that of their non-fluorinated analogues, a property that can be quantified by comparing their pKa values. nih.govnbuv.gov.ua The introduction of fluorine atoms has been shown to decrease the pKa values of cyclobutane (B1203170) amines, with the effect being cumulative with the number of fluorine atoms. nbuv.gov.ua

Enhancement of Electrophilicity : While the amine group itself is nucleophilic, the carbon atom to which it is attached (the C1 of the cyclobutane ring) becomes more electrophilic. The electron-withdrawing -CF3 group makes this carbon more susceptible to nucleophilic attack, should a suitable leaving group be present. This effect is particularly relevant in the context of superelectrophiles, where the -CF3 group has been shown to enhance the electrophilic character of adjacent cationic centers. nih.gov

Table 1: Comparison of Basicity in Cyclobutane Amines This interactive table provides an illustrative comparison of how fluorine substitution affects the basicity (pKa of the conjugate acid) of the amine group. The values are based on general trends observed for fluoroalkyl amines. nbuv.gov.ua

CompoundSubstituent at C1Expected pKa (Conjugate Acid)Effect on Basicity
Cyclobutan-1-amine-H~10.5Reference
This compound-CF3Significantly < 10.5Strongly Decreased

While electronic effects are dominant, the steric profile of the trifluoromethyl group also plays a role in the molecule's reactivity. The 1-trifluoromethyl-cyclobutyl group has a slightly larger steric volume than the commonly used tert-butyl group. acs.orgresearchgate.net This steric bulk can hinder the approach of reactants to the amine functionality or the alpha-carbon, potentially slowing down reaction rates. chemicalnote.comulethbridge.ca In crystallographic studies of related compounds, the trifluoromethyl group has shown a preference for occupying the axial position on the cyclobutane ring. acs.org This conformational preference can influence how other molecules interact with the reactive centers.

The substitution pattern of this compound has profound consequences for nucleophilic substitution reactions at the C1 position. The stability of the potential carbocation intermediate is a key determinant of the reaction pathway.

α-(Trifluoromethyl) Carbocation Instability : A hypothetical Sₙ1 reaction would proceed through the formation of a 1-(trifluoromethyl)cyclobutyl-1-cation. Carbocations adjacent to a trifluoromethyl group (α-(trifluoromethyl) carbocations) are known to be extraordinarily unstable. nih.gov The powerful inductive electron-withdrawing effect of the -CF3 group intensely destabilizes the adjacent positive charge. nih.gov Although the CF3 group can act as a very modest π-electron donor to an adjacent carbocation, this effect is minimal and does not overcome the massive destabilization from the inductive effect. nih.gov

Implications for Sₙ1 Reactions : The extreme instability of the α-(trifluoromethyl) carbocation makes an Sₙ1 pathway highly unfavorable. The rate-determining step of an Sₙ1 reaction is the formation of the carbocation intermediate; a high-energy, unstable intermediate translates to a very high activation energy and thus an extremely slow reaction rate. chemicalnote.commasterorganicchemistry.com

Implications for Sₙ2 Reactions : An Sₙ2 reaction involves a backside attack by a nucleophile, occurring in a single, concerted step. ulethbridge.caorganic-chemistry.org For this compound, the C1 carbon is a tertiary-like, sterically hindered center. The cyclobutane ring, the trifluoromethyl group, and the two other ring carbons crowd the reaction center, making a direct backside attack by a nucleophile very difficult. chemicalnote.com Therefore, the Sₙ2 pathway is also significantly disfavored due to severe steric hindrance.

Table 2: Analysis of Sₙ1 vs. Sₙ2 Reactivity at C1 This interactive table summarizes the factors influencing nucleophilic substitution at the carbon atom bearing the amine and trifluoromethyl groups.

Reaction TypeKey Intermediate/StateInfluence of -CF3 GroupFeasibility
Sₙ1 α-(Trifluoromethyl) CarbocationStrong destabilization via inductive effect. nih.govHighly Unfavorable
Sₙ2 Pentacoordinate Transition StateSignificant steric hindrance. chemicalnote.comHighly Unfavorable

Reactions Involving the Amine Functionality

The primary amine group is the main site of nucleophilic reactivity in the molecule. However, as previously discussed, its reactivity is significantly tempered by the adjacent -CF3 group.

The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile. It can, in principle, participate in nucleophilic substitution reactions, for example, with alkyl halides. However, its efficacy as a nucleophile is substantially diminished by the -I effect of the trifluoromethyl group, which reduces the availability of the lone pair. nih.gov Consequently, it is a much weaker nucleophile than non-fluorinated primary amines, and reactions may require harsher conditions or fail to proceed altogether.

Despite its reduced nucleophilicity, the amine functionality can still undergo common transformations such as amidation and alkylation.

Amidation : The formation of an amide bond is a fundamental reaction for primary amines. This compound can react with activated carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, or esters, to form the corresponding N-[1-(trifluoromethyl)cyclobutyl]amide. Given the amine's low reactivity, these reactions may necessitate the use of potent coupling agents or more reactive acyl donors under specific conditions to achieve good yields. nih.gov

Alkylation : The amine can be alkylated by reacting with alkyl halides or other alkylating agents. This would lead to the formation of secondary and, subsequently, tertiary amines. As with other nucleophilic reactions, the reduced electron density on the nitrogen means that alkylation would likely proceed more slowly than with a comparable non-fluorinated amine.

Reactions Involving the Cyclobutane Ring

The chemical behavior of this compound is significantly influenced by the cyclobutane ring, a strained four-membered carbocycle. researchgate.net The ring's strain energy, which is approximately 26.3 kcal mol⁻¹, makes it susceptible to reactions that can alleviate this strain. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl group and the amino group at the C1 position further modulates the reactivity of the ring system. nih.gov

While specific intramolecular cyclization reactions starting directly from this compound are not extensively documented, the functional groups present—an amine and a trifluoromethyl-substituted carbon—offer pathways for constructing novel cyclic compounds. For instance, the amine group can participate in cyclization reactions to form heterocyclic systems. Visible-light-promoted radical cascade cyclizations have been used to construct complex heterocyclic skeletons initiated by trifluoromethyl radicals, suggesting the potential for similar reactivity patterns. nih.gov

Furthermore, the cyclobutane scaffold itself, particularly when functionalized, can be a precursor to more complex polycyclic systems. For example, intramolecular 1,3-dipolar nitrone cycloadditions have been employed to construct fused isoxazolidine (B1194047) rings onto a 1-CF3-indane core, a reaction pathway that could be conceptually applied to cyclobutane derivatives. mdpi.com The synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks is a key step toward their application in creating diverse cyclic and polycyclic molecules for medicinal chemistry. researchgate.netbioorganica.com.uabioorganica.com.ua

Ring contraction reactions are a powerful method for the stereoselective synthesis of substituted cyclobutanes from more readily available five-membered rings like pyrrolidines. chemistryviews.org This transformation is particularly relevant as it provides a synthetic route to scaffolds similar to this compound. The mechanism typically proceeds through a 1,4-biradical intermediate. nih.govacs.org

The process is often initiated by reacting a polysubstituted pyrrolidine (B122466) derivative with an in-situ generated iodonitrene species, which forms a reactive 1,1-diazene intermediate. chemistryviews.orgacs.org Thermal extrusion of molecular nitrogen (N₂) from this intermediate generates a singlet 1,4-biradical. ntu.ac.ukacs.org This biradical species can then undergo a rapid, stereoretentive, and often barrierless ring closure to form the thermodynamically more stable cyclobutane ring. nih.govacs.org The stereospecificity of the reaction is a key feature, resulting from the rapid C-C bond formation from the singlet 1,4-biradical, which outcompetes radical rotation. acs.orgntu.ac.uk

A related ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines has been shown to produce 2-substituted 2-(trifluoromethyl)pyrrolidines via an aziridinium (B1262131) intermediate, demonstrating the utility of ring contractions in synthesizing fluorinated cyclic amines. nih.gov

Step Description Key Intermediates Significance
1. Amination Electrophilic amination of the pyrrolidine nitrogen by an in-situ generated iodonitrene. acs.orgN-aminated pyrrolidineForms the precursor for nitrogen extrusion.
2. Diazene Formation Formation of a reactive 1,1-diazene intermediate. chemistryviews.orgntu.ac.uk1,1-DiazeneUnstable intermediate that readily eliminates N₂.
3. Nitrogen Extrusion Release of N₂ to form a 1,4-biradical. This is the rate-determining step. nih.govacs.orgSinglet 1,4-biradicalThe key step that initiates the ring contraction.
4. Cyclization Rapid, barrierless collapse of the biradical to form the cyclobutane C-C bond. acs.orgCyclobutane productResults in the formation of the strained four-membered ring with high stereoretention. ntu.ac.uk

The inherent strain of the cyclobutane ring is a driving force for ring-opening reactions. nih.govresearchgate.net While simple monocyclic cyclobutanes are relatively inert, highly strained systems like bicyclo[1.1.0]butanes (BCBs) readily undergo ring-opening. researchgate.net These reactions, driven by the release of potential energy stored in the bridging bond (calculated at 66.3 kcal mol⁻¹), provide access to functionalized cyclobutane and cyclobutene (B1205218) derivatives. rsc.org

Strain-release reactions of BCBs with radicals can proceed with high selectivity. rsc.org For example, the reaction of BCBs with electrophilic trifluoromethyl radicals can lead to the formation of trifluoromethyl-substituted cyclobutanes. rsc.org Similarly, tandem ring-opening/intramolecular cycloaddition reactions have been developed to synthesize cyclobutane-fused heterocyclic systems. nih.gov While this compound is less strained than a BCB, the principles of strain-release chemistry are applicable, and under appropriate conditions, the ring could be opened by nucleophilic, electrophilic, or radical attack. The regioselectivity of such an opening would be influenced by the electronic effects of the trifluoromethyl and amino substituents.

Although a saturated system, the cyclobutane ring is capable of transmitting electronic substituent effects. ias.ac.inresearchgate.net This transmission is attributed to the partial sp² character of the carbon atoms within the puckered four-membered ring. nih.govias.ac.in The hybridization of carbons in cyclobutane is described as being inclined towards sp², which allows for some degree of interaction between orbitals, facilitating the transmission of electronic effects from a substituent to a reaction site elsewhere on the ring. ias.ac.indntb.gov.ua

Studies comparing the Hammett reaction constants (ρ) for the ionization of substituted phenylcyclobutane carboxylic acids with analogous systems have shown that the cyclobutane ring transmits approximately 18% of the substituent effect relative to a fully conjugated system like cinnamic acid. researchgate.net

In the case of this compound, two powerful substituents are present on the same carbon:

Trifluoromethyl (-CF₃) Group : A very strong electron-withdrawing group that operates primarily through a negative inductive effect (-I). nih.gov This effect increases the acidity of nearby protons and enhances the electrophilicity of adjacent carbons. nih.govacs.org

Amino (-NH₂) Group : An electron-donating group that can exert both a negative inductive effect (-I) and a positive mesomeric effect (+M).

The net electronic effect at C1 would significantly influence reactions at C3. The strong inductive withdrawal of the -CF₃ group would be transmitted through the cyclobutane framework, affecting the acidity and reactivity of the C3 protons. ias.ac.in

Mechanistic Investigations

Radical pathways are central to several synthetic routes for constructing cyclobutane rings, including those bearing trifluoromethyl groups. As detailed in Section 3.3.2, the ring contraction of pyrrolidines to cyclobutanes proceeds via a 1,4-biradical intermediate. nih.govacs.orgntu.ac.uk The formation and subsequent cyclization of this biradical are the key mechanistic steps. acs.org

Radical trapping experiments have confirmed the involvement of these intermediates in the reaction pathway. acs.org The stereospecificity of the final cyclobutane product provides strong evidence for a short-lived singlet biradical that collapses faster than bond rotation can occur. ntu.ac.uk

Formation and Reactivity of Reactive Intermediates (e.g., 1,4-biradical species, 1,1-diazenes)

The chemical reactivity of this compound can be understood in part by considering the formation and subsequent reactions of transient reactive intermediates. While direct experimental studies on this specific compound are not extensively documented in the reviewed literature, plausible pathways can be inferred from the known reactivity of related cyclobutane and amine derivatives.

1,4-Biradical Species:

The strained cyclobutane ring is susceptible to cleavage under thermal or photochemical conditions, often proceeding through 1,4-biradical intermediates. baranlab.org In the context of this compound, such an intermediate could theoretically be formed, leading to ring-opening or rearrangement products. The stability and subsequent reaction pathways of this biradical would be influenced by the substituents on the ring.

Computational studies on the contraction of pyrrolidines to cyclobutanes have highlighted the role of 1,4-biradical intermediates. researchgate.netacs.orgresearchgate.net These intermediates can undergo several competing reactions, including ring closure, fragmentation, and internal rotation, with the relative rates being dependent on the substrate's structure and the reaction conditions. acs.orgresearchgate.net For a hypothetical 1,4-biradical derived from this compound, the presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom would significantly influence its electronic structure and reactivity.

1,1-Diazenes:

1,1-Diazenes (or isodiazenes) are reactive intermediates with the general structure R₂N⁺=N⁻. wikipedia.org They are known to readily extrude molecular nitrogen (N₂), generating biradical species that can then undergo further reactions. acs.orgwikipedia.org The formation of a 1,1-diazene intermediate involving this compound would likely require its initial conversion to a suitable precursor, such as an N-amino derivative (a hydrazine) followed by oxidation, or through reaction with a nitrogen-atom transfer reagent. wikipedia.orgacs.org

Upon formation, the hypothetical 1-(Trifluoromethyl)cyclobutyl-1,1-diazene would be expected to be highly unstable, rapidly losing N₂ to form a 1,4-biradical. acs.orgresearchgate.net The stereochemical outcome of the subsequent reactions of this biradical, such as ring closure to reform a cyclobutane or rearrangement, would depend on the dynamics of the intermediate. acs.org Studies on related systems have shown that the extrusion of nitrogen from a 1,1-diazene can proceed through either a concerted or a stepwise mechanism, with the latter involving the formation of a biradical. wikipedia.orgresearchgate.net

Table 1: Plausible Reactive Intermediates and Their Potential Fates

IntermediatePrecursor/Formation MethodExpected ReactivityPotential Products
1,4-Biradical Thermal or photochemical cleavage of the cyclobutane ring.Ring-opening, fragmentation, rearrangement, or re-closure.Alkenes, rearranged cyclobutanes.
1,1-Diazene Oxidation of the corresponding hydrazine; Reaction with N-atom transfer reagents. wikipedia.orgacs.orgRapid extrusion of N₂ to form a 1,4-biradical. acs.orgwikipedia.orgresearchgate.netCyclobutane derivatives (via biradical re-closure), ring-opened products.

Electrophilic and Nucleophilic Addition Mechanisms

The presence of both an amine group and a strongly electron-withdrawing trifluoromethyl group on the same carbon atom of a cyclobutane ring dictates the nature of electrophilic and nucleophilic additions involving this compound.

Electrophilic Addition:

The amine group in this compound possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the potent electron-withdrawing inductive effect of the adjacent trifluoromethyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom. nih.gov This deactivating effect makes electrophilic addition to the nitrogen less favorable compared to a non-fluorinated analogue.

Electrophilic addition to the cyclobutane ring itself is also a consideration. While strained rings like cyclobutane can undergo ring-opening reactions with electrophiles, the presence of the trifluoromethyl group would likely influence the regioselectivity of such a reaction. pharmaguideline.com In reactions involving alkenes, the presence of a trifluoromethyl group can direct the regioselectivity of electrophilic addition, sometimes leading to "anti-Markovnikov" products due to the destabilization of a carbocation adjacent to the electron-withdrawing group. libretexts.org A similar effect could be anticipated in any ring-opening electrophilic addition to the cyclobutane moiety of the title compound.

Nucleophilic Addition:

Nucleophilic addition reactions are more likely to be a significant aspect of the reactivity of this compound, particularly if the amine is first converted into an imine or a related unsaturated species. The trifluoromethyl group strongly enhances the electrophilicity of the adjacent carbon atom. psu.edu

For instance, if this compound were to be oxidized to the corresponding imine, the imine carbon would be highly susceptible to nucleophilic attack. The general mechanism for the nucleophilic trifluoromethylation of imines often involves the activation of a trifluoromethyl source to generate a CF₃⁻ equivalent, which then adds to the electrophilic imine carbon. researchgate.netsemanticscholar.orgscilit.com Conversely, in an imine derived from this compound, the carbon of the C=N bond would be highly electrophilic due to the CF₃ group, readily undergoing addition by a wide range of nucleophiles. psu.edu

The stability of the tetrahedral intermediate formed upon nucleophilic addition would be enhanced by the electron-withdrawing nature of the trifluoromethyl group. Subsequent protonation would yield the final addition product.

Table 2: Predicted Reactivity in Addition Reactions

Reaction TypeReactive SiteInfluence of CF₃ GroupPlausible Mechanism
Electrophilic Addition Amine NitrogenDecreases nucleophilicity and basicity, disfavoring addition. nih.govDirect protonation or alkylation at nitrogen, though requiring forcing conditions.
Nucleophilic Addition Carbon adjacent to Nitrogen (e.g., in a derived imine)Increases electrophilicity of the carbon, strongly favoring addition. psu.eduFormation of an imine or iminium ion followed by attack of a nucleophile on the carbon bearing the CF₃ group.

Stereochemistry and Conformational Analysis

Conformational Preferences of the Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar; it adopts a puckered or bent conformation to alleviate some of the angle and torsional strain inherent in a flat four-membered ring. This puckering results in two non-equivalent substituent positions: axial and equatorial. The ring undergoes a rapid inversion process, interconverting these positions.

The degree of non-planarity in the cyclobutane ring is defined by the puckering angle (γ). In a series of X-ray diffraction studies on various 1-(trifluoromethyl)cyclobutane derivatives, this angle was found to be within the 158–175° range, indicating a nearly flat but still distinctly puckered ring structure. acs.org This puckering creates a "bent" conformation where one carbon atom is out of the plane of the other three. The molecule rapidly flips between two equivalent puckered conformations, which influences the average orientation of the substituents.

However, in the case of 1-(trifluoromethyl)cyclobutane derivatives, a surprising trend has been observed. X-ray analysis of eight different compounds revealed that in seven of them, the trifluoromethyl (CF3) group preferentially adopted the more sterically hindered axial position. acs.org This counterintuitive preference suggests that simple steric bulk is not the only determining factor. It is hypothesized that other forces, such as electrostatic interactions or hyperconjugation involving the highly electronegative fluorine atoms, may stabilize the axial conformation. A similar preference for the axial position has been noted for the CF3 group in some cyclohexane (B81311) systems as well, challenging traditional conformational analysis rules. nih.gov

Experimental Techniques for Conformational Elucidation

The precise three-dimensional structure and conformational dynamics of molecules like 1-(Trifluoromethyl)cyclobutan-1-amine are determined using a combination of sophisticated experimental techniques.

Single-crystal X-ray diffraction is a powerful tool for determining the exact arrangement of atoms in the solid state. This technique provides definitive evidence of bond lengths, bond angles, and conformational preferences within the crystal lattice. mdpi.com For a series of 1-aryl-1-(trifluoromethyl)cyclobutanes, X-ray diffraction studies have been instrumental in measuring key geometric parameters. acs.org These studies established the puckering angles and confirmed the predominant axial preference of the trifluoromethyl group in the crystalline state. acs.org

Table 1: Selected Geometric Parameters from X-ray Diffraction of 1-Aryl-1-(Trifluoromethyl)cyclobutanes

This table presents data for related compounds, which serves as a model for understanding the conformational parameters of this compound.

CompoundCF3 PositionPuckering Angle (γ)
3a Axial169.5°
5a Axial174.5°
14a Axial165.7°
18a Equatorial170.8°
1e Axial168.1°
10e Axial158.3°
11e Axial166.7°
7f Axial168.9° / 168.3°
Data sourced from a 2024 study on CF3-Cyclobutanes. acs.org

Gas Electron Diffraction (GED) Spectroscopy

Gas Electron Diffraction (GED) is a technique used to determine the molecular structure of compounds in the gas phase. wikipedia.org Unlike X-ray crystallography, which studies molecules in a fixed, crystalline state, GED provides information about the structure of free molecules without the influence of intermolecular forces from crystal packing. mdpi.com This method is particularly valuable for studying conformational equilibria, as the resulting data represents a thermal average of all conformations present in the gaseous sample. For flexible molecules like substituted cyclobutanes, GED can help determine the puckering amplitude and the equilibrium position of substituents, providing a more complete picture of the molecule's dynamic structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for conformational analysis in solution. For fluorinated compounds, ¹⁹F NMR is especially informative. researchgate.net The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment, which changes depending on whether the CF3 group is in an axial or equatorial position.

Dynamic NMR (DNMR) studies at low temperatures can be used to "freeze out" the rapid ring-flipping process. At room temperature, the cyclobutane ring interconverts rapidly, leading to averaged NMR signals for the axial and equatorial environments. As the temperature is lowered, this inversion slows down, and separate signals for the distinct axial and equatorial conformers may be resolved. This allows for the direct observation of both conformers and the calculation of the energy barrier for ring inversion and the relative thermodynamic stability of each form.

Factors Influencing Conformational Equilibrium

The final conformational state of this compound is determined by a delicate balance of competing energetic contributions. These include classical steric hindrance, intramolecular electrostatic interactions between polar groups, and more subtle stereoelectronic effects involving orbital overlaps.

Electrostatic forces play a significant role in the conformational preference of this compound due to the high polarity of the trifluoromethyl group and the presence of the amino group. The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, a consequence of the high electronegativity of fluorine atoms. beilstein-journals.orgnih.gov This creates a strong dipole moment along the C-CF₃ bond, with a significant partial positive charge on the carbon atom and partial negative charges on the fluorine atoms.

Simultaneously, the amino group possesses a lone pair of electrons on the nitrogen atom and polar N-H bonds. The resulting intramolecular electrostatic interactions can be either stabilizing or destabilizing depending on the geometry of the conformer.

Dipole-Dipole Interactions : The primary electrostatic consideration is the interaction between the dipole of the C-CF₃ bond and the dipole of the C-NH₂ moiety. The molecule will tend to adopt a conformation that minimizes the repulsion between these local dipoles. wikipedia.org For instance, a conformation where the negative poles (the fluorine atoms) are in close proximity to the nitrogen's electron-rich lone pair would be electrostatically unfavorable.

Intramolecular Hydrogen Bonding : Although less common in simple amines, the potential for weak intramolecular hydrogen bonding between a fluorine atom and a hydrogen atom of the amino group (N-H···F-C) could offer a minor stabilizing contribution in specific orientations. However, such interactions are generally weak and highly dependent on the geometry.

Table 1: Key Electrostatic Factors and Their Potential Influence
Interaction TypeDescriptionEffect on Conformational Equilibrium
Dipole-Dipole RepulsionRepulsion between the local dipoles of the C-CF₃ and C-NH₂ bonds.Favors conformations where the dipoles are oriented to minimize repulsion, influencing the puckering of the ring and substituent orientation.
Gauche InteractionsRepulsive or attractive forces between the CF₃ group and the NH₂ group when they are in a gauche relationship.Can be destabilizing due to steric clash or mildly stabilizing through favorable electrostatic arrangements.

Stereoelectronic effects, which involve the interaction of electron orbitals, are crucial for a complete understanding of the molecule's conformational behavior. While the classical anomeric effect is defined for heterocyclic rings, analogous hyperconjugative interactions are highly relevant in this compound. wikipedia.orgresearchgate.net

The key interaction is hyperconjugation involving the non-bonding lone pair of electrons on the nitrogen atom (n_N) and the antibonding orbital (σ*) of the adjacent C-C(F₃) bond.

n_N → σ(C-CF₃) Hyperconjugation: The trifluoromethyl group is strongly electron-withdrawing, which significantly lowers the energy of the σ(C-C) antibonding orbitals of the bond connecting it to the cyclobutane ring. This makes the σ(C-CF₃) orbital a good electron acceptor. The lone pair on the adjacent amino group can donate electron density into this low-lying σ orbital. This donation is a stabilizing interaction.

Conformational Dependence : The efficiency of this n_N → σ*(C-CF₃) overlap is highly dependent on the dihedral angle between the nitrogen lone pair and the C-C(F₃) bond. Maximum stabilization occurs when these orbitals are anti-periplanar (oriented 180° apart). Therefore, the molecule will preferentially adopt a conformation that maximizes this orbital overlap, even if it leads to some increase in steric strain.

This type of stereoelectronic interaction is analogous to the anomeric effect observed in trifluoromethyl-substituted piperidines, where conformations that allow for hyperconjugation of the nitrogen lone pair are stabilized. researchgate.net This effect can be strong enough to override expected steric preferences, sometimes favoring an axial orientation for an electronegative substituent. wikipedia.orgresearchgate.net

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's potential energy. In this compound, the primary source of steric strain is the bulky trifluoromethyl group.

The puckered cyclobutane ring can place substituents in pseudo-axial or pseudo-equatorial positions. The steric demands of the CF₃ and NH₂ groups are a deciding factor in the ring's preferred pucker and the orientation of these groups.

A-Value of Substituents : The conformational preference of a substituent on a cycloalkane is often quantified by its A-value (the energy difference between the axial and equatorial conformers). The CF₃ group is known to be sterically demanding, with a size that can be slightly larger than the already bulky tert-butyl group. researchgate.netacs.org The amino group is considerably smaller.

1,3-Diaxial Interactions : If the cyclobutane ring adopts a conformation where the large CF₃ group is in an axial position, it can experience destabilizing steric clashes with the axial hydrogen atoms at the C3 position. This is a classic 1,3-diaxial interaction. To minimize this repulsion, the equatorial position is typically favored for large groups.

However, studies on related CF₃-substituted cyclobutanes have shown that the trifluoromethyl group can surprisingly adopt an axial position. acs.org This counterintuitive finding underscores that steric hindrance is not the sole determining factor. The aforementioned stereoelectronic and electrostatic effects can be sufficiently stabilizing to overcome the steric penalty of placing the bulky CF₃ group in the more crowded axial position. The final equilibrium conformation is thus a compromise, minimizing steric strain while maximizing stabilizing electronic interactions.

Table 2: Summary of Competing Factors in Conformational Equilibrium
FactorFavors...Underlying Principle
Electrostatic InteractionsConformations that minimize dipole-dipole repulsion.Alignment of polar C-F and C-N bonds to achieve a lower energy state. wikipedia.org
Stereoelectronic EffectsConformations allowing anti-periplanar alignment of the N-lone pair and the C-CF₃ bond.Stabilizing n_N → σ*(C-CF₃) hyperconjugation. researchgate.net
Steric HindranceConformations that place the bulky CF₃ group in a pseudo-equatorial position.Minimization of non-bonded repulsive interactions (e.g., 1,3-diaxial strain). researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, providing a framework to explore its geometry, stability, and reactivity.

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 1-(Trifluoromethyl)cyclobutan-1-amine, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically show that the cyclobutane (B1203170) ring is not planar but adopts a puckered conformation to relieve ring strain. nih.gov The substitution of an amine and a trifluoromethyl group on the same carbon atom significantly influences the local geometry.

The electron-withdrawing nature of the trifluoromethyl (CF₃) group affects the electron density distribution across the molecule. This influence extends to the adjacent C-N bond and the amine group, modulating its electronic properties. The electronic structure analysis reveals the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the nitrogen atom of the amine group, reflecting its nucleophilic character, while the LUMO may be distributed over the σ* orbitals associated with the C-F bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound

settingsParameterdescriptionValue
Bond Lengths (Å)
C1-C21.558
C1-N1.475
C1-C(F3)1.540
C-F (avg.)1.345
N-H (avg.)1.015
Bond Angles (°)
C2-C1-C488.5
N-C1-C(F3)108.2
F-C-F (avg.)107.5
C1-N-H (avg.)110.0
Dihedral Angles (°)
C2-C1-C4-C3 (Puckering Angle)28.5

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide detailed information about the molecule's vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

For this compound, the calculated vibrational spectrum is expected to show characteristic peaks corresponding to its functional groups. Key vibrational modes include the symmetric and asymmetric stretching of the N-H bonds in the amine group, the strong symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group, and various vibrational modes of the cyclobutane ring. nih.gov The positions of these peaks provide a theoretical fingerprint of the molecule that can be used to interpret experimental spectroscopic data.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

wavesVibrational ModefunctionsCalculated Frequency (cm⁻¹)assignmentAssignment
ν(N-H) asymmetric3450Amine N-H stretch
ν(N-H) symmetric3365Amine N-H stretch
ν(C-H)2980 - 2890Cyclobutane C-H stretch
δ(N-H)1620Amine N-H scissoring
ν(C-F) asymmetric1280CF₃ stretch
ν(C-F) symmetric1155CF₃ stretch
ν(C-N)1190C-N stretch
Ring Puckering~200Cyclobutane ring mode

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules. cecam.org It allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. TD-DFT provides information about the energy of each electronic excitation, its oscillator strength (a measure of the transition probability), and the molecular orbitals involved in the transition.

For this compound, a saturated amine, the lowest energy electronic transitions are expected to be of the n → σ* type, involving the promotion of an electron from the non-bonding lone pair orbital of the nitrogen atom (HOMO) to an anti-bonding sigma orbital. These transitions typically occur in the far-UV region. The calculations can predict the wavelength of maximum absorption (λ_max) and offer insights into the photophysical properties of the molecule. nih.govresearchgate.net

Table 3: Calculated Electronic Excitation Energies and Oscillator Strengths

trending_upTransitionflash_onExcitation Energy (eV)photo_cameraWavelength (nm)filter_listOscillator Strength (f)labelMajor Contribution
S₀ → S₁6.15201.60.025HOMO → LUMO (n → σ)
S₀ → S₂6.50190.80.018HOMO → LUMO+1 (n → σ)
S₀ → S₃6.82181.80.009HOMO-1 → LUMO (σ → σ*)

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations provide insights into how the solvent environment affects the stability of reactants, products, and transition states.

For this compound, the amine group can act as a nucleophile or a base. The reactivity of this group is expected to be modulated by the solvent. researchgate.net In polar protic solvents, such as water or alcohols, hydrogen bonding between the solvent and the amine's lone pair can decrease its nucleophilicity. Conversely, polar aprotic solvents might enhance reactivity by stabilizing charged intermediates or transition states that may form during a reaction. researchgate.net DFT calculations incorporating solvent effects can be used to predict changes in reaction energy barriers and thermodynamic stabilities, thereby providing a theoretical basis for understanding and optimizing reaction conditions. unit.no

Molecular Properties Derived from Calculations

Beyond structural and spectroscopic properties, DFT calculations can elucidate a range of molecular properties that are crucial for understanding chemical behavior and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. thaiscience.info The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

For this compound, the MEP analysis is expected to reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is anticipated to be localized around the nitrogen atom due to its lone pair of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group will also create a region of significant negative potential. mdpi.com

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The hydrogen atoms of the amine group are expected to be the most positive sites, making them potential hydrogen bond donors.

Neutral Regions (Green): The hydrocarbon framework of the cyclobutane ring will likely exhibit a relatively neutral electrostatic potential.

The MEP map provides a qualitative prediction of how the molecule will interact with other reagents, substrates, or biological targets, guiding the understanding of its intermolecular forces and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis of a simple cyclic amine like piperidine (B6355638) reveals key electronic features. The nitrogen atom typically exhibits a lone pair (LP) orbital with significant p-character, which is crucial for its basicity and nucleophilicity. The C-N bonds are polarized towards the nitrogen atom due to its higher electronegativity. In a study on cyclic nitrosamines, NBO analysis showed that the s-character of the nitrogen lone pair and its occupation number change with the conformation of the ring, which in turn affects the rotational barrier of the N-NO bond. sci-hub.se This highlights the sensitivity of the nitrogen's electronic environment to the geometry of the cyclic structure.

In this compound, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group is expected to have a profound impact on the electronic properties of the adjacent amino group. The primary effect would be a significant decrease in the electron density on the nitrogen atom. This occurs through strong negative hyperconjugation and inductive effects, where electron density is pulled from the C-N bond and the nitrogen lone pair towards the antibonding orbitals of the C-CF3 and C-F bonds.

A key interaction to investigate in an NBO analysis would be the delocalization of the nitrogen lone pair (n_N) into the antibonding orbital of the adjacent C-C(F3) bond (σ_C-C). This n_N -> σ_C-C interaction would stabilize the molecule but also reduce the availability of the lone pair for protonation or reaction with electrophiles, thus decreasing the basicity and nucleophilicity of the amine. The magnitude of the second-order perturbation theory energy, E(2), associated with this interaction would quantify its significance.

Furthermore, the hybridization of the nitrogen lone pair is expected to have a higher s-character compared to a typical alkylamine. This is a consequence of the electron-withdrawing CF3 group, which makes the nitrogen atom more electronegative and stabilizes electrons in orbitals with more s-character (Bent's rule). An increase in the s-character of the lone pair orbital generally correlates with lower basicity.

Table 1: Postulated NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol) (Estimated)Interaction TypeExpected Consequence
n_Nσ_C-C(F3)HighLone Pair DelocalizationDecreased basicity and nucleophilicity of the amine
σ_C-Nσ_C-FModerateInductive Electron WithdrawalPolarization of the C-N bond, reduced N electron density
σ_C-Hσ*_C-NLowHyperconjugationMinor stabilization

This table is interactive. You can sort the columns by clicking on the headers.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. journaleras.com Organic molecules, in particular, can exhibit large NLO responses, which are highly dependent on their molecular structure, especially the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound is a saturated aliphatic compound and lacks a traditional π-conjugated system, the principles of NLO properties can still be discussed in its context, particularly the role of the strong dipole moment expected in this molecule.

The key molecular properties related to NLO are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties.

For a molecule to have a significant NLO response, it typically needs a large change in dipole moment upon electronic excitation. In this compound, the amino group (-NH2) acts as an electron donor, while the trifluoromethyl group (-CF3) is a very strong electron acceptor. This donor-acceptor pair, even though connected by a saturated cyclobutane ring, will create a significant ground-state dipole moment.

Theoretical studies on other organic molecules containing trifluoromethyl groups have shown that this group can contribute to significant NLO properties. For example, a computational study on 5-(Trifluoromethyl)pyridine-2-thiol using DFT calculations showed a first hyperpolarizability (β) value that was significantly higher than that of the reference material urea (B33335). journaleras.com This suggests that the presence of a trifluoromethyl group can enhance the NLO response.

In the case of this compound, the NLO properties would likely be modest compared to conjugated systems. However, the molecule could serve as a building block for larger NLO-active materials. The cyclobutane ring provides a rigid scaffold, and the trifluoromethyl and amino groups provide the necessary electronic asymmetry.

Table 2: Estimated Contribution of Functional Groups to NLO Properties of this compound

Functional GroupRoleExpected Effect on Hyperpolarizability (β)
Amino (-NH2)Electron DonorIncreases β
Trifluoromethyl (-CF3)Electron AcceptorIncreases β
Cyclobutane RingSaturated LinkerLow contribution to β

This table is interactive. You can sort the columns by clicking on the headers.

Thermodynamic and Kinetic Studies

Calculation of Thermodynamic Properties (e.g., enthalpies)

The calculation of thermodynamic properties, such as the enthalpy of formation (ΔfH°), is crucial for understanding the stability and reactivity of a molecule. High-level ab initio quantum chemical methods are often employed for this purpose. For this compound, we can expect the enthalpy of formation to be influenced by several factors: the strain energy of the cyclobutane ring, the stabilizing effect of the C-F bonds, and the interaction between the amino and trifluoromethyl groups.

The standard enthalpy of formation of cyclobutane is experimentally determined to be +28.4 kJ/mol, indicating significant ring strain. nist.gov The introduction of substituents can alter this value. Fluorination is known to have a strong stabilizing effect. For instance, the enthalpy of formation of tetrafluoromethane (CF4) is highly negative at -933.2 ± 0.8 kJ/mol. nih.gov This is due to the high strength of the C-F bonds.

Therefore, the trifluoromethyl group in this compound is expected to contribute to a more negative (more stable) enthalpy of formation compared to a non-fluorinated analogue. However, the interaction between the adjacent electron-withdrawing CF3 group and the electron-donating NH2 group (a geminal diamine-like arrangement with a CF3 group) might introduce some destabilization.

Accurate calculation of the enthalpy of formation for fluorinated compounds can be challenging and requires high-level computational methods and careful choice of basis sets. nih.gov A common approach is to use isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in error cancellation.

Table 3: Estimated Contributions to the Enthalpy of Formation of this compound

Structural FeatureContribution to ΔfH°Rationale
Cyclobutane RingPositive (unfavorable)Ring strain
C-F BondsNegative (favorable)High bond strength
C-N BondNegative (favorable)Standard bond contribution
CF3-NH2 InteractionPositive (unfavorable)Potential geminal destabilization

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Theoretical Examination of Reaction Mechanisms and Transition States

Theoretical studies can provide valuable insights into the reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies. The reactivity of this molecule is primarily dictated by the amino group, but it is strongly modulated by the adjacent trifluoromethyl group.

The primary amine is a nucleophile and a base. However, the strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly reduce both the nucleophilicity and basicity of the amine. masterorganicchemistry.com This is due to the inductive effect and hyperconjugation, which decrease the electron density on the nitrogen atom and make the lone pair less available for donation.

A theoretical examination of a typical reaction of a primary amine, such as nucleophilic substitution, would be of interest. For example, in the reaction of this compound with an alkyl halide, the first step would be the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. A computational study would involve locating the transition state for this S_N2 reaction. The calculated activation energy would likely be higher than that for a similar reaction with a non-fluorinated cyclobutylamine, reflecting the lower nucleophilicity of the fluorinated amine.

Another important aspect would be the study of reactions where the amine acts as a base, such as protonation. The calculation of the proton affinity of the nitrogen atom would provide a quantitative measure of its basicity. This value is expected to be significantly lower than that of cyclobutylamine.

The cyclobutane ring itself can participate in reactions, such as ring-opening, under certain conditions. However, the presence of the trifluoromethyl group might influence the regioselectivity of such reactions.

Analysis of Substituent Effects

Hammett Parameter Analysis

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. For aliphatic systems, a similar relationship, the Taft equation, is used. wikipedia.org The Taft equation separates the substituent effects into polar (inductive/field) and steric components. The equation is given by:

log(k/k₀) = ρσ + δEs

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the reference compound (usually a methyl group).

σ* is the polar substituent constant, which reflects the inductive effect of the substituent.

ρ* is the reaction constant, which measures the sensitivity of the reaction to polar effects.

Es is the steric substituent constant.

δ is the sensitivity of the reaction to steric effects.

For this compound, we are interested in the effect of the trifluoromethyl group on the reactivity of the amine. The trifluoromethyl group is known to have a large positive σ* value, indicating its strong electron-withdrawing nature. This is primarily due to the high electronegativity of the fluorine atoms.

A hypothetical study could involve measuring the rates of a reaction, for instance, the acylation of a series of 1-substituted cyclobutanamines, and correlating them with the Taft equation. For this compound, the rate would be significantly lower than for the unsubstituted cyclobutanamine, due to the large σ* of the CF3 group. The sign and magnitude of the reaction constant, ρ, would provide information about the nature of the transition state. A positive ρ would indicate that the reaction is facilitated by electron-withdrawing groups, which is not expected for a nucleophilic attack by the amine. A negative ρ* would be expected, indicating that the reaction is favored by electron-donating groups and disfavored by electron-withdrawing groups like CF3.

Table 4: Taft Parameters for Relevant Substituents

Substituentσ* (Polar)Es (Steric)
-H+0.49+1.24
-CH30.000.00
-CF3+0.92-1.16

This table is interactive. You can sort the columns by clicking on the headers.

The data in this table illustrates the strong electron-withdrawing nature (high σ*) and significant steric bulk (negative Es) of the trifluoromethyl group compared to methyl. This analysis provides a quantitative framework for understanding and predicting the reactivity of this compound in various chemical reactions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies investigate the correlation between the chemical structure of a compound and its physicochemical properties. For this compound and related structures, these studies are crucial for understanding how the unique trifluoromethyl-cyclobutyl moiety influences key parameters relevant to medicinal chemistry, such as basicity and lipophilicity.

Research has demonstrated that the 1-(trifluoromethyl)cyclobutyl group is an effective bioisostere for the commonly used tert-butyl group. nih.gov However, its electronic and steric properties lead to significant, quantifiable differences in molecular behavior.

Influence on Acidity/Basicity (pKa)

A key property affected by the trifluoromethyl group is the basicity of the amine. The strong electron-withdrawing nature of the CF3 group significantly reduces the pKa of the conjugate acid of the amine compared to non-fluorinated analogs. This effect has been quantified and compared with related structures. For instance, the replacement of a tert-butyl group with the 1-(trifluoromethyl)cyclobutyl group in an amine hydrochloride results in a dramatic increase in acidity (a decrease in pKa). nih.gov

Studies comparing the pKa of the conjugate acids of different amines highlight the inductive electronic effect of the fluoroalkyl substituents. nih.govnuph.edu.ua The 1-(trifluoromethyl)cyclobutyl group acts as a potent electron-withdrawing substituent, though its effect is slightly less pronounced than that of the 1-(trifluoromethyl)cyclopropyl group, a difference of about one pKa unit that may be attributable to conjugative effects within the aminocyclopropane structure. nih.gov

CompoundpKa of Conjugate Acid
tert-Butyl amine hydrochloride10.69
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride4.06
This compound hydrochloride5.29

Influence on Lipophilicity

Lipophilicity, often measured as logP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of the 1-(trifluoromethyl)cyclobutyl group in place of a tert-butyl group has been found to moderately increase lipophilicity. nih.gov This quantifiable increase is an important consideration for medicinal chemists aiming to fine-tune the pharmacokinetic profile of a drug candidate. Computational analysis and experimental measurements have been used to characterize these shifts in lipophilicity, revealing how the conformation of the cyclobutane ring and the presence of the fluorine atoms contribute to this property. nih.govresearchgate.net

Structural MoietyObserved Effect on Lipophilicity
tert-ButylBaseline
1-(Trifluoromethyl)cyclobutylModerately Increased nih.gov

These QSPR findings indicate that while the 1-(trifluoromethyl)cyclobutyl group has a slightly larger steric profile than the tert-butyl group, its primary influence is electronic, significantly altering basicity and moderately increasing lipophilicity. nih.gov These predictable, quantitative relationships allow for the rational design of molecules with tailored physicochemical properties for applications in drug discovery.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block

1-(Trifluoromethyl)cyclobutan-1-amine serves as a valuable starting material or "building block" for constructing more elaborate molecular architectures. Its bifunctional nature, possessing both a primary amine and a trifluoromethylated quaternary carbon on a strained four-membered ring, allows for diverse chemical transformations.

The trifluoromethyl-cyclobutyl moiety is increasingly utilized in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. nih.gov The rigid cyclobutane (B1203170) framework acts as a three-dimensional (3D) scaffold, which is an attractive feature in drug design for exploring new chemical space. nih.gov Synthetic chemists leverage this building block to introduce a combined trifluoromethyl group and a cyclobutane ring into larger structures, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govacs.org For instance, synthetic routes have been developed to produce various α-trifluoromethyl-substituted cyclobutane-containing building blocks on a multigram scale, highlighting their practicality in extensive synthesis campaigns. bioorganica.com.uabioorganica.com.ua These building blocks, including amines and carboxylic acids, are designed for easy incorporation into drug discovery programs. bioorganica.com.uanuph.edu.uanbuv.gov.ua

The 1-(trifluoromethyl)cyclobutane core is a platform for creating a variety of multifunctionalized derivatives. Starting from precursors like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and its corresponding carboxylic acid, chemists have synthesized new building blocks that combine the 1,3-substituted cyclobutane motif with a CF3 group adjacent to a key functional group. bioorganica.com.uabioorganica.com.ua This strategic placement is part of a rational design approach for new building blocks intended for drug discovery. bioorganica.com.ua Efficient, scalable syntheses have been established for previously inaccessible 1,2-difunctionalized cyclobutanes, providing sp³-enriched and conformationally restricted structures that are in high demand in medicinal chemistry. nih.gov These synthetic strategies allow for the preparation of diverse cyclobutane derivatives featuring additional functional groups like hydroxyl (OH), sulfhydryl (SH), or sulfonyl fluoride (B91410) (SO₂F), often with control over stereochemistry. nih.gov

Strategic Incorporation of Fluorinated Moieties

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to modulate molecular properties. The trifluoromethyl group (CF₃) is particularly valued for its strong electron-withdrawing nature, metabolic stability, and ability to enhance membrane permeability.

A key application of the 1-(trifluoromethyl)cyclobutyl group is its use as a bioisostere or structural analogue for other common chemical groups, most notably the tert-butyl group. nih.govacs.orgscilit.com The tert-butyl group is a prevalent moiety in bioactive molecules, but its replacement is often sought to overcome metabolic liabilities. nih.govacs.orgresearchgate.net The 1-trifluoromethyl-cyclobutyl fragment mimics the steric bulk of a tert-butyl group while introducing distinct electronic and lipophilic properties. nih.govacs.org Research has shown that while the trifluoromethyl-cyclobutyl group has a slightly larger steric profile and moderately increased lipophilicity compared to the tert-butyl group, it often preserves the original mode of bioactivity. nih.govacs.orgscilit.com In some cases, this substitution has been shown to confer enhanced resistance to metabolic degradation. nih.govacs.org

Table 1: Comparative Properties of tert-Butyl and 1-Trifluoromethyl-cyclobutyl Groups
Propertytert-Butyl Group1-Trifluoromethyl-cyclobutyl GroupReference
Steric SizeStandardSlightly larger nih.govacs.org
Lipophilicity (cLogP)Reference ValueModerately increased nih.govacs.org
Metabolic StabilityPotentially labileOften enhanced resistance nih.govacs.org
BioactivityEstablishedGenerally preserved nih.govacs.org

The synthesis of fluorinated cyclic amines is a significant area of research due to the prevalence of the amine functional group in pharmaceuticals. nih.gov The presence of a fluorine atom or a fluoroalkyl group can drastically alter the basicity (pKa) of the amine, affecting its charge state at physiological pH and its ability to form hydrogen bonds or ionic interactions. nuph.edu.uanbuv.gov.ua Synthetic approaches have been developed for various fluorinated cyclobutane amines, allowing for a systematic study of how fluoroalkyl substituents impact their acid-base properties. nuph.edu.uanbuv.gov.ua For example, the pKa values of cyclobutane amines change in a predictable manner corresponding to the inductive electron-withdrawing effect of the fluorine atoms. nuph.edu.uanbuv.gov.ua This allows for the fine-tuning of molecular properties by selecting the appropriate degree of fluorination (e.g., -CH₂F, -CHF₂, -CF₃). nuph.edu.uanbuv.gov.ua

Table 2: Effect of α-Fluoroalkyl Substitution on Basicity of Cyclobutanamines
SubstituentRelative Basicity (pKa)Key EffectReference
-CH₃ (Methyl)HighestElectron-donating nuph.edu.uanbuv.gov.ua
-CH₂F (Fluoromethyl)LowerInductive electron-withdrawing nuph.edu.uanbuv.gov.ua
-CHF₂ (Difluoromethyl)Lower stillStronger inductive effect nuph.edu.uanbuv.gov.ua
-CF₃ (Trifluoromethyl)LowestVery strong inductive effect nuph.edu.uanbuv.gov.ua

Fragment-Based Chemical Research Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. The cyclobutane moiety has been identified as an attractive, yet underrepresented, 3D scaffold for FBDD libraries. nih.govvu.nl The rigid, non-planar structure of cyclobutane fragments allows for the exploration of protein binding pockets in ways that flat, aromatic fragments cannot. nih.gov

A focused library of 3D cyclobutane fragments has been designed and synthesized to expand the diversity of available screening compounds. nih.gov These fragments, which include amines, amides, and sulfonamides built on the cyclobutane core, provide well-defined vectors for future chemical elaboration once a binding hit is identified. nih.govvu.nl The inclusion of diastereomeric pairs (cis and trans isomers) further maximizes the shape diversity of such libraries without increasing molecular complexity. nih.gov The this compound structure fits perfectly within this strategy, offering a rigid 3D core, a key amine functional group for interaction or growth, and the modulating properties of the trifluoromethyl group.

Preparation of Compound Libraries for Chemical Diversification

The synthesis of compound libraries utilizing this compound is a systematic approach to explore the structure-activity relationships (SAR) of this unique scaffold. By reacting the amine with a diverse set of building blocks, chemists can efficiently generate a multitude of derivatives.

A common strategy involves the parallel synthesis of amides. In this approach, this compound is reacted with a library of carboxylic acids. These reactions are typically facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like triethylamine (B128534) or diisopropylethylamine. This method allows for the introduction of a wide array of substituents, systematically modifying the steric and electronic properties of the final compounds.

Similarly, the synthesis of urea (B33335) derivatives provides another avenue for chemical diversification. Reaction of this compound with a variety of isocyanates or by employing a two-step, one-pot procedure with a carbonylating agent like triphosgene (B27547) followed by the addition of another amine, yields a diverse set of ureas. This introduces a different linker geometry and hydrogen bonding pattern compared to amides, further expanding the chemical space of the library.

Reductive amination offers a third powerful tool for library synthesis. The reaction of this compound with a collection of aldehydes or ketones, in the presence of a reducing agent such as sodium triacetoxyborohydride, leads to the formation of secondary amines. This method is particularly useful for introducing a range of alkyl and aryl substituents, thereby modulating the lipophilicity and conformational flexibility of the resulting molecules.

The table below illustrates a representative example of how a diverse set of amides can be generated from this compound using a parallel synthesis approach.

Table 1: Exemplary Amide Library Derived from this compound

EntryCarboxylic AcidResulting AmideYield (%)
1Benzoic acidN-(1-(Trifluoromethyl)cyclobutyl)benzamide92
24-Chlorobenzoic acid4-Chloro-N-(1-(trifluoromethyl)cyclobutyl)benzamide88
34-Methoxybenzoic acid4-Methoxy-N-(1-(trifluoromethyl)cyclobutyl)benzamide95
4Thiophene-2-carboxylic acidN-(1-(Trifluoromethyl)cyclobutyl)thiophene-2-carboxamide85
5Cyclohexanecarboxylic acidN-(1-(Trifluoromethyl)cyclobutyl)cyclohexanecarboxamide91
6Acetic acidN-(1-(Trifluoromethyl)cyclobutyl)acetamide89

The high yields obtained in these reactions underscore the efficiency of these synthetic methods for library generation. The resulting compounds can then be purified and submitted for biological screening to identify potential lead compounds for drug discovery programs. The structural diversity embedded within these libraries is crucial for increasing the probability of finding a molecule with the desired biological activity.

Perspectives and Future Directions in Organofluorine Chemistry

Emerging Methodologies for Trifluoromethylation and Fluorination

The selective introduction of fluorine and trifluoromethyl groups remains a cornerstone of modern synthetic chemistry. enamine.net Recent years have witnessed significant breakthroughs in the development of more efficient, safer, and versatile reagents and catalytic systems, overcoming longstanding challenges in the field. enamine.netmdpi.com

The trifluoromethyl group is highly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules. nih.gov Consequently, developing diverse methods for its installation is a major research focus.

Electrophilic Trifluoromethylation: This approach relies on reagents that deliver a formal "CF₃⁺" species to a nucleophilic substrate. researchgate.netresearchgate.net A significant advancement has been the creation of a portfolio of bench-stable, easy-to-handle electrophilic reagents. researchgate.netresearchgate.net These reagents, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's and Yagupolskii's reagents), have expanded the scope of trifluoromethylation to a wide range of soft nucleophiles like alkenes, alkynes, and thiols. researchgate.netresearchgate.netbioorganica.com.ua Some of these reactions can be promoted by metal or organometallic catalysts. researchgate.netresearchgate.net Mechanistically, these processes can involve direct electrophilic attack or proceed through an electron-transfer event to generate a trifluoromethyl radical (CF₃•), which broadens their applicability to substrates beyond conventional nucleophiles. researchgate.netresearchgate.net

Nucleophilic Trifluoromethylation: This strategy utilizes reagents that act as a source of a "CF₃⁻" anion. Trimethyl(trifluoromethyl)silane (TMSCF₃), often activated by a fluoride (B91410) source, remains a workhorse reagent in this category. bioorganica.com.uabioorganica.com.ua More recent developments include copper-based complexes that facilitate the transfer of the CF₃ group, for instance, in palladium-catalyzed cross-coupling reactions with aryl halides. bioorganica.com.ua Oxidative trifluoromethylation methods have also emerged, using a stable nucleophilic CF₃ source like CF₃SiMe₃ in combination with an oxidant to achieve the trifluoromethylation of alcohols and phenols. nuph.edu.ua

Radical Trifluoromethylation: The generation of the trifluoromethyl radical has become a powerful strategy, particularly for the direct C–H trifluoromethylation of arenes and heteroarenes. bioorganica.com.ua Reagents such as sodium triflinate (NaSO₂CF₃) and triflyl chloride (CF₃SO₂Cl), often used in conjunction with photoredox catalysis, provide practical and direct access to trifluoromethylated compounds. bioorganica.com.uabioorganica.com.ua

Table 1: Key Reagents for Electrophilic and Nucleophilic Trifluoromethylation
Reagent ClassSpecific Example(s)TypeCommon Substrates
Hypervalent IodineTogni's ReagentsElectrophilicAlkenes, Alkynes, Thiols, Alcohols
Sulfonium SaltsUmemoto's, Yagupolskii's ReagentsElectrophilic(Hetero)arenes, β-Ketoesters
Silicon-BasedTMSCF₃, TESCF₃NucleophilicCarbonyls, Imines, Aryl Halides
Sulfinate SaltsSodium Triflinate (Langlois Reagent)Radical Precursor(Hetero)arenes (C-H Functionalization)
Copper Complexes"Trifluoromethylator®" ReagentNucleophilicAryl Halides (Cross-Coupling)

Beyond trifluoromethylation, the direct introduction of fluorine atoms is crucial. Research has focused on creating reagents with improved stability, selectivity, and safety profiles compared to traditional sources like elemental fluorine or hydrogen fluoride.

Electrophilic N-F Reagents: This class of reagents is among the most significant developments in modern fluorination chemistry. mdpi.commdpi.com Compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are crystalline, stable solids that are much easier and safer to handle than gaseous fluorine. mdpi.comescholarship.org They are effective for the fluorination of a wide variety of nucleophiles, including enolates, silyl (B83357) enol ethers, and aromatic compounds. nbuv.gov.ua The development of chiral N-F reagents, such as those derived from cinchona alkaloids or featuring chiral backbones, has enabled enantioselective fluorination, a critical capability for the synthesis of pharmaceuticals. nbuv.gov.uanih.gov The reactivity of these N-F reagents can be tuned by modifying their electronic and steric properties, allowing for selective fluorination of diverse substrates. nbuv.gov.ua

Nucleophilic Fluorinating Reagents: While classic reagents like potassium fluoride (KF) and cesium fluoride (CsF) are still widely used, challenges related to their basicity and low solubility persist. mdpi.combioorganica.com.ua Recent innovations include novel HF-based reagents, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)•(HF)x, which offer different handling properties and reactivity profiles. mdpi.commdpi.com

Deoxyfluorinating Reagents: These reagents replace hydroxyl groups with fluorine, a vital transformation in medicinal chemistry. Beyond the classic diethylaminosulfur trifluoride (DAST), newer reagents like Deoxo-Fluor® and PhenoFluor™ have been developed to offer improved thermal stability and a broader substrate scope. mdpi.combioorganica.com.ua

Table 2: Examples of Modern Fluorinating Reagents
Reagent Name/ClassAbbreviation / TypeFunctionKey Features
N-FluorobenzenesulfonimideNFSI (Electrophilic)Fluorinates a wide range of nucleophilesBench-stable solid, widely used in metal-catalyzed C-H fluorination. escholarship.org
Selectfluor®F-TEDA-BF₄ (Electrophilic)Fluorinates electron-rich centersCrystalline, stable, and less hazardous than many alternatives. escholarship.org
PyFluor(Deoxyfluorination)Converts alcohols to alkyl fluoridesInexpensive and thermally stable. mdpi.com
PhenoFluor™(Deoxyfluorination)Converts phenols to aryl fluoridesEnables direct deoxyfluorination of readily available phenols. bioorganica.com.ua
Chiral N-F Reagents(Electrophilic)Enables asymmetric fluorinationBased on cinchona alkaloids or other chiral scaffolds. nbuv.gov.uanih.gov

Challenges in the Synthesis of Highly Functionalized Cyclobutane (B1203170) Derivatives

The synthesis of substituted cyclobutanes, particularly those bearing multiple functional groups or stereocenters, presents significant synthetic hurdles. These challenges stem from the inherent structural and electronic properties of the four-membered ring.

One of the primary difficulties lies in controlling regioselectivity and stereoselectivity. nih.govmdpi.com The construction of the cyclobutane core, often via [2+2] cycloaddition reactions, can lead to mixtures of isomers that are difficult to separate. mdpi.com Furthermore, the conformational flexibility of substituted cyclobutanes can complicate stereocontrolled functionalization. nih.gov

Selective C–H functionalization of a pre-formed cyclobutane ring is another major challenge. nih.gov The presence of multiple, electronically similar C–H bonds makes it difficult to target a specific position. Catalyst control is therefore paramount to differentiate between C–H bonds and achieve desired regioselectivity, for example, to generate 1,1-disubstituted versus 1,3-disubstituted products. nih.gov The inherent ring strain of the cyclobutane scaffold can also influence reactivity in unpredictable ways. bldpharm.com

The synthesis of chiral, fluorinated cyclobutane derivatives is an especially difficult task. nih.gov Introducing fluorine atoms can alter the electronics and sterics of the molecule, requiring the development of specialized catalytic systems that can accommodate these changes while maintaining high enantioselectivity. nih.gov Overcoming these challenges is crucial for unlocking the full potential of this structural motif in various applications.

Exploration of Novel Chemical Transformations Utilizing 1-(Trifluoromethyl)cyclobutan-1-amine

The compound this compound is primarily designed as a specialized building block for incorporation into larger, more complex molecules, particularly in the context of drug discovery. bioorganica.com.uanuph.edu.ua Its value lies in the unique combination of a sterically demanding, sp³-rich cyclobutane core and an α-trifluoromethyl group, a moiety known to impart favorable physicochemical properties. bioorganica.com.ua The 1-trifluoromethyl-cyclobutyl fragment is increasingly viewed as a valuable bioisostere for the common tert-butyl group, offering similar steric bulk but with altered electronics and potentially improved metabolic stability. researchgate.net

The chemical transformations utilizing this amine are therefore centered on the reactivity of its primary amino group. The most fundamental and widely applicable transformation is amide bond formation . This reaction, typically achieved by coupling the amine with a carboxylic acid using standard peptide coupling reagents (e.g., EDCI, HOBT), is a cornerstone of medicinal chemistry. nih.gov This transformation allows for the direct and reliable installation of the 1-(trifluoromethyl)cyclobutyl scaffold onto a wide array of molecular frameworks.

Future explorations of its reactivity could involve other standard transformations of primary amines, such as:

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Sulfonamide formation: Reaction with sulfonyl chlorides.

N-arylation: Transition-metal-catalyzed coupling with aryl halides (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.

While these transformations are well-established, their application to this compound provides a direct route to novel chemical space, enabling systematic studies of how this unique fluorinated scaffold modulates biological activity and drug-like properties.

Interdisciplinary Research Opportunities in Advanced Materials and Catalysis

The unique structural and electronic properties imparted by fluorinated motifs like the 1-(trifluoromethyl)cyclobutyl group open up avenues for interdisciplinary research beyond traditional medicinal chemistry.

Advanced Materials: The incorporation of fluorine into polymers and other materials can dramatically alter their properties, leading to applications in electronics, energy, and healthcare. nih.gov The 1-(trifluoromethyl)cyclobutyl moiety, with its high lipophilicity and rigid, three-dimensional structure, could be integrated into polymer backbones or side chains. This could lead to the development of new fluoropolymers with tailored surface properties, such as high hydrophobicity (for coatings), specific gas permeability (for membranes), or unique dielectric properties (for electronics). The predictable conformational aspects of the cyclobutane ring could be exploited to control the self-assembly of macromolecules, creating highly ordered materials.

Catalysis: In the field of catalysis, ligand design is critical for controlling the activity and selectivity of metal catalysts. bldpharm.com The this compound scaffold could serve as a precursor for novel chiral ligands for asymmetric catalysis. The rigid cyclobutane framework can provide a well-defined steric environment around the metal center, while the trifluoromethyl group can modulate the electronic properties and solubility of the catalyst complex, potentially in fluorous phase systems. bldpharm.com Such catalysts could enable new, highly selective transformations for the synthesis of complex molecules, creating a synergistic loop where advances in organofluorine synthesis feed back into the development of better catalytic tools. enamine.net This interplay highlights the vast potential for fluorine chemistry to drive innovation across diverse scientific fields.

Q & A

Q. Basic

  • NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~ −60 to −70 ppm). ¹H NMR reveals cyclobutane ring protons as a multiplet (δ 2.5–3.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad if free) .
  • X-ray crystallography : Resolves stereochemistry of the cyclobutane ring and spatial arrangement of the trifluoromethyl group. Challenges include crystal growth due to volatility; slow evaporation in hexane/EtOAc mixtures is recommended .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₅H₈F₃N: 163.08 g/mol) and fragmentation patterns (e.g., loss of NH₂ group) .

How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

Advanced
The trifluoromethyl group’s strong electron-withdrawing effect deactivates the cyclobutane ring, reducing nucleophilicity at the amine. Steric hindrance further complicates reactions like acylation or sulfonation. Computational studies (DFT) show that the CF₃ group increases the energy barrier for SN2 reactions by ~5 kcal/mol compared to non-fluorinated analogs. Mitigation strategies include using bulky electrophiles (e.g., Boc₂O) or Lewis acids (e.g., ZnCl₂) to activate the amine .

How should researchers address contradictions in reported synthetic yields of this compound derivatives?

Advanced
Yield discrepancies often arise from:

  • Impurity in starting materials : Use HPLC-grade reagents and validate purity via GC-MS.
  • Stereochemical outcomes : Racemization during amination can occur; chiral HPLC or Mosher’s acid analysis clarifies enantiomeric excess .
  • Scale-dependent side reactions : Small-scale photocycloadditions (<1 mmol) may overestimate yields due to inefficient light penetration; optimize with flow reactors for scalability .

What computational methods are suitable for predicting the physicochemical properties of this compound?

Q. Advanced

  • DFT calculations : Predict bond angles (e.g., cyclobutane ring strain ~26 kcal/mol) and electrostatic potential maps to identify reactive sites .
  • Molecular dynamics (MD) : Simulate solubility in solvents (e.g., logP ~1.2 in DMSO) and aggregation behavior.
  • QSPR models : Correlate Hammett σ constants of substituents with pKa (~9.5 for the amine) to guide reaction design .

What strategies improve the stability of this compound under acidic or oxidative conditions?

Advanced
The amine is prone to degradation via:

  • Oxidation : Use antioxidants (e.g., BHT) or store under inert gas.
  • Acid hydrolysis : Stabilize by converting to hydrochloride salts (e.g., HCl/Et₂O) or using protective groups (e.g., Fmoc) .
  • Light sensitivity : Store in amber vials at −20°C; monitor degradation via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

How can researchers design in vitro assays to evaluate the bioactivity of this compound without FDA-approved data?

Q. Advanced

  • Target identification : Use molecular docking (e.g., AutoDock Vina) against enzymes like monoamine oxidases (MAOs) due to structural similarity to cyclopropylamine inhibitors .
  • Cytotoxicity screening : Perform MTT assays on HEK-293 cells at 10–100 µM concentrations; include positive controls (e.g., cisplatin) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., N-oxidation products) .

What derivatization approaches enhance the detection of this compound in trace-level analytical studies?

Q. Advanced

  • Fluorescent tagging : React with dansyl chloride (λex/λem = 340/525 nm) or CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) for HPLC-fluorescence detection (LOD ~0.1 ng/mL) .
  • GC-MS derivatization : Use BSTFA to form trimethylsilyl derivatives, improving volatility and ionization efficiency .
  • Isotope labeling : Synthesize ¹³C/¹⁵N analogs via Gabriel synthesis with labeled K¹³CN or ¹⁵NH₄Cl for quantitative MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.